molecular formula C13H15N3 B7637918 1-Pyrrolidin-1-ylisoquinolin-5-amine

1-Pyrrolidin-1-ylisoquinolin-5-amine

Cat. No. B7637918
M. Wt: 213.28 g/mol
InChI Key: CPSUKYRJYBSPCV-UHFFFAOYSA-N
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Description

1-Pyrrolidin-1-ylisoquinolin-5-amine (PIQ) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PIQ is a heterocyclic compound that consists of a pyrrolidine and isoquinoline ring. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 1-Pyrrolidin-1-ylisoquinolin-5-amine is not fully understood, but it is believed to act as a selective dopamine D3 receptor antagonist. This means that it binds to and blocks the activity of dopamine D3 receptors, which are primarily found in the mesolimbic pathway of the brain. This pathway is involved in reward processing and motivation, and is implicated in addiction and other psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects on the brain, particularly in the mesolimbic pathway. By blocking dopamine D3 receptors, this compound may alter the activity of this pathway, which could have implications for addiction and other psychiatric disorders. Additionally, this compound has been shown to have fluorescent properties, which makes it useful for imaging dopamine receptors in living cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Pyrrolidin-1-ylisoquinolin-5-amine in lab experiments is its selectivity for dopamine D3 receptors. This allows researchers to specifically target this receptor, which may have implications for the treatment of addiction and other psychiatric disorders. Additionally, this compound has fluorescent properties, which makes it useful for imaging dopamine receptors in living cells. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may impact its effectiveness in certain experiments.

Future Directions

There are several future directions for research involving 1-Pyrrolidin-1-ylisoquinolin-5-amine. One direction is to further explore its potential as a selective dopamine D3 receptor antagonist for the treatment of addiction and other psychiatric disorders. Additionally, researchers could investigate the use of this compound as a fluorescent probe for imaging dopamine receptors in living cells. Finally, researchers could explore alternative synthesis methods for this compound that may improve its solubility and effectiveness in lab experiments.
Conclusion:
In conclusion, this compound (this compound) is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. While there is still much to learn about this compound, its potential as a selective dopamine D3 receptor antagonist and fluorescent probe for imaging dopamine receptors in living cells makes it an exciting area of research for the future.

Synthesis Methods

1-Pyrrolidin-1-ylisoquinolin-5-amine can be synthesized using various methods, including the Pictet-Spengler reaction and the Buchwald-Hartwig coupling reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The Buchwald-Hartwig coupling reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst. Both of these methods have been used to synthesize this compound, with varying degrees of success.

Scientific Research Applications

1-Pyrrolidin-1-ylisoquinolin-5-amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to act as a selective dopamine D3 receptor antagonist, which may have implications for the treatment of addiction and other psychiatric disorders. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging dopamine receptors in living cells.

properties

IUPAC Name

1-pyrrolidin-1-ylisoquinolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c14-12-5-3-4-11-10(12)6-7-15-13(11)16-8-1-2-9-16/h3-7H,1-2,8-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSUKYRJYBSPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC3=C2C=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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